Multi-Target Telomerase and JAK1/STAT3/TLR4 Inhibition Versus Single-Target Agents
The N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide class, to which this compound belongs, demonstrates a unique multi-target profile that is absent in the clinical single-target comparators. While the reference telomerase inhibitor BIBR1532 (IC50 ~93-100 nM) only blocks telomerase, the lead compound 4l from the same series exhibits simultaneous telomerase inhibition (64.95%), potent JAK1 inhibition (0.46-fold change), STAT3 inhibition (0.22-fold change), and TLR4 downregulation (0.81-fold change) [1]. This polypharmacology is a class-defining feature that differentiates these compounds from single-target alternatives [1].
| Evidence Dimension | Multi-target inhibitory profile (telomerase, JAK1, STAT3, TLR4) |
|---|---|
| Target Compound Data | Multi-target activity confirmed for the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide class (quantitative precision pending specific testing of the 4-acetylphenyl derivative) |
| Comparator Or Baseline | BIBR1532: single-target telomerase inhibitor (IC50 ~93-100 nM); Pacritinib: JAK1 reference (0.33-fold change); Sorafenib: STAT3 reference (0.33-fold change); Resatorvid: TLR4 reference (0.29-fold change) |
| Quantified Difference | Simultaneous activity across 4 targets (telomerase, JAK1, STAT3, TLR4) vs. single-target activity for each comparator; JAK1 inhibition 0.46-fold vs. pacritinib 0.33-fold; STAT3 inhibition 0.22-fold vs. sorafenib 0.33-fold; TLR4 downregulation 0.81-fold vs. resatorvid 0.29-fold |
| Conditions | In vitro enzymatic and cellular assays for telomerase inhibition; JAK1/STAT3 fold-change assays; TLR4 protein expression by Western blot (Shaldam et al., 2024) |
Why This Matters
The multi-target profile is critical for overcoming cancer resistance mechanisms that limit single-agent therapies, making this class uniquely valuable for oncology research programs requiring polypharmacology.
- [1] Shaldam, M. A., Mousa, M. H. A., Tawfik, H. O., El-Dessouki, A. M., Sharaky, M. M., Saleh, M. M., Alzahrani, A. Y. A., Ben Moussa, S., & Al-Karmalawy, A. A. (2024). Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry, 153, 107843. View Source
